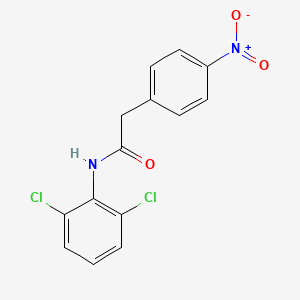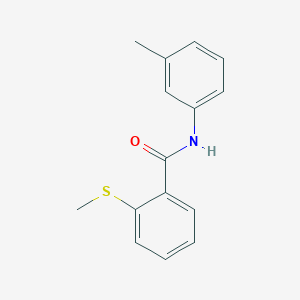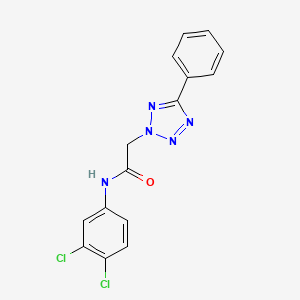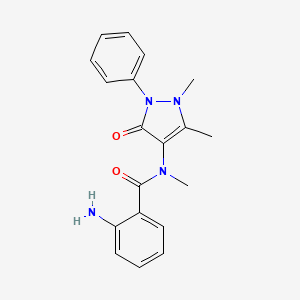
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, and is therefore effective in relieving pain, fever, and inflammation. In
Mechanism of Action
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins from arachidonic acid. Prostaglandins play a key role in the regulation of pain, fever, and inflammation, and their production is increased in response to tissue injury and inflammation. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, which leads to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on COX enzymes, diclofenac has been shown to modulate several other biochemical and physiological pathways. It has been reported to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. Diclofenac has also been shown to inhibit the production of reactive oxygen species and to modulate the activity of various cytokines and growth factors. These effects may contribute to the anti-inflammatory and anticancer properties of diclofenac.
Advantages and Limitations for Lab Experiments
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological properties and availability. It is relatively inexpensive and can be easily synthesized in large quantities. However, diclofenac has some limitations in laboratory experiments. It has been shown to interfere with some assays that measure COX activity, which may lead to inaccurate results. In addition, diclofenac has been reported to have some cytotoxic effects at high concentrations, which may limit its use in some cell-based assays.
Future Directions
There are several future directions for diclofenac research. One area of interest is the development of diclofenac derivatives with improved pharmacological properties, such as increased selectivity for COX-2 or reduced cytotoxicity. Another area of interest is the investigation of the anticancer properties of diclofenac and its derivatives, and their potential use in cancer therapy. Finally, the use of diclofenac in combination with other drugs or therapies, such as immunotherapy or radiotherapy, may also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of diclofenac involves the reaction of 2,6-dichloroaniline with 4-nitrophenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then hydrolyzed with sodium hydroxide to yield diclofenac. This method has been optimized to achieve high yields and purity, and has been used in various studies to produce diclofenac for research purposes.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic potential in various diseases and conditions. It has been shown to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and other musculoskeletal disorders. It has also been used in the management of postoperative pain, menstrual pain, and migraine headaches. In addition, diclofenac has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-2-1-3-12(16)14(11)17-13(19)8-9-4-6-10(7-5-9)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXMHEVPJWYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6113110 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)






![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)

![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)
![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)